6-Iodo-8-methoxyquinoline
Description
Significance of Halogenated Methoxyquinolines in Contemporary Chemical Research
Halogenated methoxyquinolines are a class of compounds that have garnered considerable attention in chemical research due to their versatile properties and wide-ranging applications. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) and a methoxy (B1213986) group onto the quinoline (B57606) core significantly influences the molecule's electronic properties, reactivity, and biological activity. smolecule.com
The presence of a halogen atom can enhance a molecule's binding affinity to biological targets, such as enzymes and receptors. This makes halogenated quinolines valuable scaffolds in medicinal chemistry for the development of therapeutic agents. smolecule.comnih.gov For instance, some halogenated quinoline derivatives have been investigated for their potential antimicrobial and anticancer properties. smolecule.com The halogen atoms can also serve as reactive handles for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecules.
The methoxy group, an electron-donating group, can modulate the electronic nature of the quinoline ring, impacting its reactivity and photophysical properties. mdpi.com This has led to the exploration of methoxyquinolines in materials science, for example, in the development of organic light-emitting diodes (OLEDs). nih.govrroij.com The combination of a halogen and a methoxy group on the quinoline framework thus provides a powerful tool for fine-tuning molecular properties for specific applications in drug discovery, materials science, and agrochemicals. smolecule.comnumberanalytics.com
Historical Development of Quinoline Chemistry and its Derivative Synthesis
The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinoilin" through the distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org It was later recognized that these two discoveries were, in fact, the same compound. wikipedia.org
The late 19th century witnessed the development of several seminal synthetic methods for quinoline and its derivatives, which are still in use today. The Skraup synthesis, developed in 1880, was one of the earliest and involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govnumberanalytics.com This was followed by other named reactions such as the Doebner-von Miller synthesis, the Combes quinoline synthesis, and the Friedländer synthesis, each offering different routes to access a variety of substituted quinolines. nih.goviipseries.org These classical methods, while foundational, often required harsh reaction conditions. nih.gov Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for quinoline synthesis. nih.gov
The synthesis of specific derivatives like 6-iodo-8-methoxyquinoline builds upon this rich history. The preparation of such compounds often involves multi-step sequences, starting with the construction of the quinoline core with the desired methoxy group, followed by selective halogenation to introduce the iodine atom at a specific position.
Rationale for In-depth Academic Investigation of this compound
The specific structure of this compound makes it a compound of significant academic interest for several reasons. The presence of the iodine atom, a heavy halogen, can induce interesting photophysical properties, such as enhanced spin-orbit coupling, making it a candidate for use as a heavy-atom fluorescent probe. vulcanchem.com
Furthermore, the iodine atom serves as a versatile synthetic handle. It can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the introduction of a wide array of functional groups at the 6-position of the quinoline ring. smolecule.com This makes this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules. smolecule.com
Structural Isomerism and Positional Influence in Iodo-Methoxyquinoline Systems
Structural isomerism, where compounds share the same molecular formula but have different structural arrangements, is a key concept in understanding the properties of iodo-methoxyquinolines. savemyexams.comallen.in The specific positions of the iodine and methoxy substituents on the quinoline ring have a profound impact on the molecule's chemical and physical properties.
The quinoline ring has several positions where these functional groups can be attached, leading to a variety of positional isomers. For example, moving the iodine atom from the 6-position to the 5-position or the 7-position would result in 5-iodo-8-methoxyquinoline (B11839991) or 7-iodo-8-methoxyquinoline, respectively. Each of these isomers will exhibit different electronic distributions, dipole moments, and steric hindrances.
This difference in structure can lead to significant variations in reactivity, solubility, and biological activity. For instance, the position of the methoxy group can alter the electronic effects on the quinoline ring, which in turn can affect its reactivity in synthetic transformations. Similarly, the location of the bulky iodine atom can influence how the molecule interacts with other molecules or biological macromolecules. An in-depth understanding of this positional influence is crucial for the rational design of new molecules with desired properties.
Table 1: Comparison of Iodo-Methoxyquinoline Isomers
| Compound Name | Molecular Formula | Position of Iodine | Position of Methoxy | Potential Impact of Isomerism |
|---|---|---|---|---|
| This compound | C10H8INO | 6 | 8 | The specific substitution pattern influences electronic properties and provides a site for further functionalization. |
| 5-Iodo-8-methoxyquinoline | C10H8INO | 5 | 8 | The iodine at position 5 can be replaced by other nucleophiles and the compound can act as a chelating agent. smolecule.com |
| 7-Iodo-8-quinolinol | C9H6INO | 7 | 8 (as hydroxyl) | A known isomer of iodo-8-quinolinol, with the position of iodine influencing its antifungal activity. researchgate.net |
| 3-Iodo-6-methoxyquinoline (B6280274) | C10H8INO | 3 | 6 | A synthesized isomer with a distinct substitution pattern on the quinoline ring. rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
6-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |
InChI Key |
UNJFBSCDLGVFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)I)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 8 Methoxyquinoline and Analogous Structures
Regioselective Synthesis of Quinoline (B57606) Derivatives with Methoxy (B1213986) and Iodo Functionalities
Achieving the desired substitution pattern on the quinoline ring requires careful control of regioselectivity. This can be accomplished either by introducing substituents onto a pre-formed quinoline ring or by building the ring from appropriately substituted precursors.
The direct C-H iodination of quinoline rings offers an atom-economical approach to introduce iodine. However, controlling the position of iodination (regioselectivity) is a significant challenge due to the electronic nature of the heterocyclic system. For methoxyquinolines, the electron-donating methoxy group influences the position of electrophilic attack.
Radical-based direct C-H iodination has emerged as a powerful technique. rsc.org These methods often utilize an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in combination with an oxidant. Research has shown that for quinolines, iodination often occurs selectively at the C3 position. rsc.org For instance, a method using I₂ and K₂S₂O₈ can iodinate both electron-rich and electron-poor quinolines. rsc.org Another protocol employs tert-butylhydroperoxide to mediate the C-H functionalization, successfully producing 3-iodo-6-methoxyquinoline (B6280274) in high yield. rsc.org
While C3 iodination is common, achieving iodination at other positions like C6 often requires specific directing groups or starting with a precursor that favors that position. Electrophilic iodination of 8-methoxyquinoline (B1362559) itself typically leads to substitution at positions 5 and 7 due to the directing effect of the methoxy group and the nitrogen atom. Therefore, direct C6 iodination of 8-methoxyquinoline is not a straightforward primary route and often requires a multi-step sequence.
Table 1: Examples of Direct Iodination of Methoxyquinoline Derivatives This table is representative of direct iodination methods on the quinoline core, highlighting the typical regioselectivity observed.
| Starting Material | Reagents | Conditions | Product | Yield | Citation |
| 6-Methoxyquinoline (B18371) | I₂, TBHP, K₃PO₄ | Dioxane, 100 °C | 3-Iodo-6-methoxyquinoline | 85% | rsc.org |
| 6-Methoxy-8-nitroquinoline | I₂, TBHP, K₃PO₄ | Dioxane, 100 °C | 3-Iodo-6-methoxy-8-nitroquinoline | 83% | rsc.org |
| Quinoline | I₂, K₂S₂O₈, MnSO₄ | Dichloroethane, 130 °C | 3-Iodoquinoline | - | rsc.org |
Introduction of the Methoxy Group at Position 8 in Halogenated Quinoline Intermediates
An alternative strategy involves installing the methoxy group onto a quinoline ring that already contains the iodo substituent or another halogen that can be a precursor to it. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org
This process often begins with an 8-hydroxyquinoline (B1678124) derivative. The synthesis of 8-methoxyquinoline can be accomplished via the O-methylation of 8-hydroxyquinoline using methyl iodide in the presence of a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). nih.govvulcanchem.com If starting with a pre-halogenated scaffold, such as 6-iodo-8-hydroxyquinoline, the same methylation procedure can be applied to the hydroxyl group.
Another approach is the direct displacement of a suitable leaving group, such as a chloro or bromo group, at the C8 position with a methoxide (B1231860) source (e.g., sodium methoxide). pearson.comencyclopedia.pub However, this requires the C8 position to be activated towards nucleophilic attack. For instance, the synthesis of 2-aryl-4-methoxyquinolines has been achieved via dehalogenoalkoxylation of 2-aryl-4-chloroquinolines. mdpi.com Applying this logic, if a 6-iodo-8-chloroquinoline intermediate were available, a nucleophilic substitution with sodium methoxide could potentially yield 6-iodo-8-methoxyquinoline.
Building the quinoline core from simpler, acyclic precursors allows for the precise placement of substituents before the ring system is formed. One modern and versatile method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org
This strategy involves synthesizing an aniline (B41778) derivative that has the required methoxy group and an alkynyl side chain. For the synthesis of this compound, the starting material would be an N-(2-alkynyl)-4-iodo-2-methoxyaniline. Treatment of this precursor with an electrophile, such as iodine monochloride (ICl) or molecular iodine (I₂), promotes a 6-endo-dig cyclization, which forms the quinoline ring and introduces a halogen at the 3-position. nih.gov While this method typically functionalizes the C3 position, modifications in the substrate or reaction conditions could potentially be explored to achieve the desired 6-iodo structure from a different precursor.
A more direct route involves starting with 3-fluoro-4-methoxyaniline, which can be condensed with other reagents and cyclized to form a 6-fluoro-8-methoxyquinoline (B1440636) core. Subsequent halogenation steps can then be used to introduce the iodine and other functionalities at the desired positions.
Adaptations of Established Quinoline Synthesis Methods
Classic named reactions for quinoline synthesis, discovered in the 19th century, remain cornerstones of heterocyclic chemistry and can be adapted to produce highly substituted derivatives. arabjchem.org
The Skraup synthesis is a fundamental method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (traditionally arsenic pentoxide or nitrobenzene). rsc.orgiipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.org
To synthesize methoxyquinoline precursors like 6-methoxyquinoline, the corresponding p-anisidine (B42471) (4-methoxyaniline) is used as the aniline component. scispace.comchemicalbook.com Traditional Skraup conditions are harsh, involving strong acids and high temperatures. google.comchemicalbook.com Modern modifications focus on creating greener and more efficient processes. For example, microwave-assisted Skraup reactions have been developed, sometimes using water as a solvent and replacing toxic oxidizing agents. rsc.orgresearchgate.net These modified procedures can provide good yields of substituted quinolines, such as 6-methoxyquinoline, from the appropriately substituted aniline. researchgate.net
Table 2: Modified Skraup Synthesis for Methoxyquinolines
| Aniline Derivative | Reagents | Conditions | Product | Yield | Citation |
| 4-Methoxyaniline | Glycerol, H₂SO₄, FeSO₄ | H₂O, Microwave, 200 °C | 6-Methoxyquinoline | 66% | researchgate.net |
| 4-Methoxyaniline | 1,3-Propylene glycol, Transition metal catalyst | Oxygen, 150 °C | 6-Methoxyquinoline | 72% | chemicalbook.com |
| 2-Aminophenol | Glycerol, H₂SO₄, o-Nitrophenol | 120-180 °C | 8-Hydroxyquinoline | >90% | google.com |
Friedländer Condensation and Its Applicability to Substituted Quinolines
The Friedländer synthesis is one of the most direct and versatile methods for preparing polysubstituted quinolines. arabjchem.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). researchgate.netjk-sci.com The reaction can be catalyzed by acids or bases. jk-sci.com
The key advantage of the Friedländer synthesis is its convergence, allowing for the combination of two different substituted fragments to construct the final quinoline product. To synthesize a compound like this compound, one could theoretically start with 2-amino-5-iodo-3-methoxybenzaldehyde and react it with acetaldehyde. However, the availability of the required ortho-aminoaryl carbonyl precursors is often the limiting factor. arabjchem.org
Numerous modern catalysts have been developed to improve the efficiency and conditions of the Friedländer reaction, including Lewis acids, ionic liquids, and various heterogeneous catalysts. researchgate.netorgchemres.orgnih.gov These advancements allow the reaction to proceed under milder, often solvent-free, conditions with high yields, broadening its applicability to a wider range of complex substituted quinolines. orgchemres.orgnih.gov
Multi-Component Reaction Approaches for Halogenated Quinoline Derivatives
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tandfonline.com This approach is valued for its atom economy, cost-effectiveness, and ability to generate molecular diversity. tandfonline.comscielo.br While specific MCRs yielding this compound directly are not prominently documented, several established MCRs for quinoline synthesis can be adapted to produce halogenated derivatives by incorporating halogen-substituted precursors.
Key MCRs applicable to the synthesis of halogenated quinoline scaffolds include:
Doebner-von Miller Reaction : This reaction and its variations, such as the Doebner hydrogen transfer strategy, can synthesize quinoline-4-carboxylic acids from an aryl amine, an aryl aldehyde, and pyruvate. tandfonline.com The reaction has a broad substrate scope, tolerating various substitutions on the precursors, including halogens like chlorine, fluorine, and bromine on the aryl amine. tandfonline.com
Hantzsch Dihydropyridine Synthesis : The Hantzsch reaction and its modifications can be used to produce polyhydroquinolines (PHQs). scielo.br Studies have shown that halogenated dihydropyridines synthesized via this method, particularly those with a methyl group on the heterocyclic scaffold, exhibit significant cytotoxicity. scielo.br
Ugi and Passerini Reactions : These isocyanide-based MCRs are powerful tools for creating a wide array of complex molecules, including quinoline-containing hybrids. scielo.brmdpi.com For instance, an Ugi four-component reaction can be employed to synthesize quinoline-coumarin hybrids from components like 2-chloroquinoline-3-carbaldehydes. mdpi.com Another approach involves using a diamine containing a quinoline group, an acid, and an isocyanide to produce γ- and δ-lactam scaffolds. scielo.br
Conrad-Limpach-like MCRs : This approach can utilize components such as naphthylamine, aldehydes, and beta-ketoesters to yield quinoline products in excellent yields, avoiding the need for isolating intermediates. smolecule.com
The feasibility of these MCRs often depends on the reactivity of the precursors. For example, electron-deficient anilines, including those with multiple halogen substituents, have been successfully used in MCRs to yield the corresponding halogenated products. rsc.org
Catalytic Approaches and Optimized Reaction Conditions in this compound Synthesis
The synthesis of this compound often relies on the direct halogenation of the pre-formed 8-methoxyquinoline core or the construction of the ring from appropriately substituted precursors. The 8-methoxyquinoline starting material is typically prepared via O-methylation of 8-hydroxyquinoline using reagents like methyl iodide in the presence of a base such as potassium carbonate. researchgate.netbsu.edunih.gov
A primary method for the target compound's synthesis is the electrophilic iodination of 8-methoxyquinoline. A specific documented pathway involves using iodine monochloride (ICl) in acetic acid to introduce the iodine atom at the C-6 position. vulcanchem.com
Beyond direct iodination, various catalytic strategies are instrumental in synthesizing substituted quinolines, which can be adapted for this compound. Palladium-catalyzed reactions are particularly prominent. For example, the aminocarbonylation of diiodo-substituted quinolines, such as 5,7-diiodo-8-benzyloxyquinoline, can proceed with high regioselectivity, allowing for functionalization at one iodo-position while leaving the other untouched for subsequent modifications. mdpi.com Similarly, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a versatile route to various 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org
The table below summarizes various reaction conditions for the synthesis and functionalization of methoxyquinoline derivatives.
| Reaction Type | Starting Material | Key Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Electrophilic Iodination | 8-Methoxyquinoline | Iodine monochloride (ICl) | Acetic Acid | Not specified | This compound | Not specified | vulcanchem.com |
| O-Methylation | 8-Hydroxyquinoline | Methyl iodide, K₂CO₃ | Acetone | Reflux for 24 hours | 8-Methoxyquinoline | 71% | researchgate.netnnpub.org |
| O-Methylation | 2-Chloro-8-hydroxyquinoline | Methyl iodide, K₂CO₃ | Acetone | Room temp., overnight | 2-Chloro-8-methoxyquinoline | 67% | bsu.edu |
| Metal-Free Iodination | 6-Methoxyquinoline | I₂, TBHP | DCM | 80 °C, 12h | 3-Iodo-6-methoxyquinoline | 85% | rsc.org |
| Pd-Catalyzed Aminocarbonylation | 5,7-Diiodo-8-benzyloxyquinoline | Pd(0)/PPh₃, Primary Amine, CO | Not specified | High regioselectivity | 5-Carboxamido-7-iodo-8-benzyloxyquinoline | High | mdpi.com |
Isolation and Purification Techniques for Halogenated Methoxyquinoline Compounds
The successful synthesis of halogenated methoxyquinolines is critically dependent on effective isolation and purification. These steps are essential to remove unreacted starting materials, catalysts, and byproducts, ensuring the final compound is of high purity for subsequent applications or characterization.
The general isolation procedure often begins after the reaction is complete. It typically involves neutralizing the reaction mixture, for example with an aqueous sodium carbonate solution, followed by extraction of the crude product into a suitable organic solvent like dichloromethane. bsu.edu The organic layer is then separated, dried over an agent such as magnesium sulfate (B86663) or anhydrous sodium sulfate, and the solvent is removed under reduced pressure. bsu.edunih.gov
Following initial isolation, one or more purification techniques are employed:
Recrystallization : This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the purified compound to crystallize while impurities remain in the solvent. Petroleum ether is one solvent used for the recrystallization of chloro-methoxyquinoline derivatives.
Chromatography : Column chromatography is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase. epo.org It is particularly useful for separating complex mixtures or products with similar polarities to the impurities.
Filtration : This basic technique is used to separate a solid product from a liquid or solution, often after precipitation or crystallization. google.com
Distillation : For liquid products or to remove volatile solvents, distillation can be an effective purification method. google.com
Controlling reaction conditions, such as maintaining a precise temperature and using an inert atmosphere (e.g., nitrogen or argon), can minimize the formation of side products, thereby simplifying the subsequent purification process.
The table below outlines the common techniques and their roles in the purification process.
Chemical Transformations and Reactivity of 6 Iodo 8 Methoxyquinoline
Reactivity Profile of the Iodine Substituent at Position 6
The carbon-iodine (C-I) bond at the 6-position of the quinoline (B57606) ring is the most labile site for substitution reactions. The high reactivity of iodoarenes compared to their bromo or chloro counterparts is well-established and is attributed to the lower C-I bond dissociation energy (approximately 65 kcal/mol for Ph-I). nih.gov This characteristic makes 6-iodo-8-methoxyquinoline a prime substrate for a variety of chemical transformations.
Direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like the quinoline system is generally difficult without strong activation. However, the iodine at position 6 is an excellent leaving group, particularly in transition metal-catalyzed cross-coupling reactions, which proceed via mechanisms involving oxidative addition and reductive elimination. These reactions are the most prevalent methods for the functionalization of this position.
Palladium-Catalyzed Cross-Coupling Reactions: The iodine substituent makes the compound an ideal substrate for various palladium-catalyzed reactions. These methods allow for the formation of new bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the iodoquinoline with an organoboron reagent, such as an arylboronic acid. The high reactivity of the C-I bond allows for selective coupling at the C-6 position, even in the presence of other less reactive halides like chlorine. nih.govrsc.org This method is widely used to synthesize biaryl and heteroaryl-aryl quinoline structures.
Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene. This reaction is a powerful tool for introducing alkenyl substituents onto the quinoline core. nih.govchim.itrsc.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the iodoquinoline and a primary or secondary amine. libretexts.orgorganic-chemistry.orgresearchgate.net It is a key method for synthesizing N-aryl quinolines, which are important scaffolds in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for achieving high efficiency. libretexts.org
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | C-C (sp²) | Pd(PPh₃)₄, PdCl₂(dppf) | Synthesis of biaryl quinolines. nih.govrsc.org |
| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tol)₃ | Introduction of vinyl groups. nih.govchim.it |
| Buchwald-Hartwig Amination | Amine (R₂NH or RNH₂) | C-N | Pd(dba)₂, Ligand (e.g., BINAP, XPhos) | Synthesis of aminoquinolines. libretexts.orgresearchgate.net |
The electrochemical properties of this compound are influenced by its functional groups. The carbon-iodine bond is the most susceptible site to electrochemical reduction. In electrochemistry, redox reactions involve the transfer of electrons, and the C-I bond can be cleaved upon accepting an electron to form an aryl radical and an iodide ion. studypug.comrsc.org
The carbon-iodine bond in this compound can readily undergo homolytic cleavage to generate an aryl radical. This reactivity can be initiated through single-electron transfer (SET) from a reductant (chemical, photochemical, or electrochemical) or by using radical initiators. libretexts.orgrsc.org
One of the key radical-based transformations is the radical-nucleophilic aromatic substitution (SRN1) reaction. researchgate.net This multi-step process involves:
Initiation: A single electron is transferred to the this compound, forming a radical anion which then fragments to produce a quinolin-6-yl radical and an iodide ion.
Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This new radical anion then transfers its electron to another molecule of the starting iodoquinoline, propagating the radical chain and forming the product.
This pathway allows for substitutions that are not accessible via traditional SNAr mechanisms. Photochemical methods, often employing a photosensitizer, can provide the energy to facilitate the initial SET step, enabling these reactions to proceed under mild conditions. nih.gov
Chemical Behavior of the Methoxy (B1213986) Group at Position 8
The methoxy group at the C-8 position is relatively stable but can be chemically modified, primarily through cleavage of the aryl-oxygen bond. This transformation is a critical step for accessing the corresponding 8-hydroxyquinoline (B1678124), a privileged scaffold in medicinal chemistry and coordination chemistry.
The most significant reaction of the 8-methoxy group is its demethylation to yield 8-hydroxy-6-iodoquinoline. This conversion is typically achieved under strong acidic or Lewis acidic conditions. The choice of reagent is crucial to ensure selective cleavage without affecting other functional groups. researchgate.net
Common demethylation reagents include:
Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. nih.gov
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can effectively demethylate the methoxy group, usually at elevated temperatures. researchgate.net
Lithium Chloride (LiCl): In a polar aprotic solvent like dimethylformamide (DMF), LiCl can serve as a milder reagent for demethylation, which can be advantageous for sensitive substrates. mdpi.com
The mechanism of acid-catalyzed demethylation involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion (e.g., Br⁻), resulting in the formation of the phenol (B47542) and methyl bromide.
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Boron Tribromide (BBr₃) | DCM, -78 °C to rt | High efficiency, works for hindered ethers | Highly corrosive and moisture-sensitive | nih.gov |
| Hydrobromic Acid (48% aq. HBr) | Reflux | Cost-effective | Harsh conditions, potential for side reactions | researchgate.net |
| Lithium Chloride (LiCl) | DMF, 120 °C | Milder than BBr₃ or HBr | High temperatures required | mdpi.com |
Direct derivatization of the 8-methoxy group without cleavage is uncommon. The primary strategy for functionalizing the 8-position involves its initial conversion to the hydroxyl group via demethylation as described above. The resulting 8-hydroxyquinoline derivative is a versatile intermediate. The phenolic hydroxyl group is nucleophilic and can readily participate in a variety of reactions, including:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) to form new ethers.
Esterification: Acylation with acid chlorides or anhydrides to form esters.
Coordination Chemistry: The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand that can coordinate with a wide range of metal ions. researchgate.net
Therefore, the functionalization of the 8-position of this compound is almost exclusively routed through the corresponding 8-hydroxy intermediate, highlighting the importance of the demethylation reaction.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Quinoline Heterocycle
The quinoline ring system is, by nature, electron-deficient, which generally makes it less reactive towards electrophilic attack than benzene (B151609). However, the presence of the activating methoxy group at the 8-position and the deactivating but directing iodo group at the 6-position significantly influences the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution:
The powerful electron-donating effect of the methoxy group (-OCH₃) at the C-8 position strongly activates the quinoline ring towards electrophilic aromatic substitution. This activation is most pronounced at the ortho and para positions relative to the methoxy group. In the case of this compound, the available positions for electrophilic attack on the benzene ring portion are C-5 and C-7.
Detailed studies on the closely related 8-methoxyquinoline (B1362559) provide significant insights into the probable substitution patterns. Research on the electrophilic halogenation of 8-methoxyquinoline has shown that monochlorination and monobromination occur preferentially at the 5-position under both acidic and neutral conditions. datapdf.com Conversely, iodination of 8-methoxyquinoline favors the 7-position. datapdf.com This suggests that the outcome of electrophilic substitution on this compound would be highly dependent on the nature of the electrophile.
Considering the directing effects, the methoxy group strongly directs ortho and para. The C-7 position is ortho to the methoxy group, and the C-5 position is para. The existing iodo group at C-6 is a deactivating group but will also direct incoming electrophiles to its ortho and para positions (C-5 and C-7). Therefore, electrophilic attack is highly favored at positions 5 and 7.
For common electrophilic substitution reactions, the following outcomes can be predicted:
Nitration: Treatment of this compound with nitrating agents, such as a mixture of nitric and sulfuric acid, is expected to yield primarily the 5-nitro derivative, with the potential for the 7-nitro isomer as a minor product. The nitration of the parent 6-methoxyquinoline (B18371) is known to produce 6-methoxy-8-nitroquinoline. nih.gov
Halogenation: Further halogenation would likely occur at the 5 or 7-position. Based on studies of 8-methoxyquinoline, chlorination and bromination would likely yield the 5-halo-6-iodo-8-methoxyquinoline. datapdf.com
Sulfonation: Sulfonation is expected to introduce a sulfonic acid group at either the 5 or 7-position, depending on the reaction conditions.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product | Basis for Prediction |
| HNO₃/H₂SO₄ | 6-Iodo-8-methoxy-5-nitroquinoline | 6-Iodo-8-methoxy-7-nitroquinoline | Directing effects of -OCH₃ and -I groups; studies on 8-methoxyquinoline. datapdf.comnih.gov |
| Br₂ | 5-Bromo-6-iodo-8-methoxyquinoline | 7-Bromo-6-iodo-8-methoxyquinoline | Studies on halogenation of 8-methoxyquinoline. datapdf.com |
| Cl₂ | 5-Chloro-6-iodo-8-methoxyquinoline | 7-Chloro-6-iodo-8-methoxyquinoline | Studies on halogenation of 8-methoxyquinoline. datapdf.com |
| SO₃/H₂SO₄ | This compound-5-sulfonic acid | This compound-7-sulfonic acid | General principles of electrophilic substitution on activated quinolines. |
Nucleophilic Aromatic Substitution:
The presence of the iodine atom at the C-6 position provides a reactive site for nucleophilic aromatic substitution. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group a good leaving group. Such reactions are often facilitated by transition metal catalysts, such as palladium or copper.
Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would lead to the formation of 6-aryl- or 6-vinyl-8-methoxyquinolines. This is a versatile method for introducing a wide range of substituents at the 6-position. nih.gov
Buchwald-Hartwig Amination: The iodo group can be substituted by various primary and secondary amines using a palladium catalyst with a suitable phosphine ligand and a base, yielding 6-amino-8-methoxyquinoline derivatives. libretexts.orgorganic-chemistry.org
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes would afford 6-alkynyl-8-methoxyquinolines.
Interactive Data Table: Examples of Nucleophilic Substitution Reactions of this compound
| Reaction Type | Reagents | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-8-methoxyquinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 6-(Amino)-8-methoxyquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 6-Alkynyl-8-methoxyquinoline |
| Stille Coupling | Organostannane, Pd catalyst | 6-(Aryl/Vinyl)-8-methoxyquinoline |
| Heck Coupling | Alkene, Pd catalyst, Base | 6-Alkenyl-8-methoxyquinoline |
Stability and Potential Degradation Mechanisms of this compound under Varied Chemical Conditions
The stability of this compound is influenced by factors such as pH, light, and temperature. The presence of the iodo and methoxy functional groups introduces specific vulnerabilities.
Acidic Conditions:
Under strongly acidic conditions, the quinoline nitrogen will be protonated, forming the corresponding quinolinium salt. This generally increases the stability of the aromatic system towards electrophilic attack but can make it more susceptible to nucleophilic attack if other activating groups are present. The methoxy group is generally stable to acid-catalyzed hydrolysis under mild conditions, but cleavage to form 6-iodo-8-hydroxyquinoline could potentially occur under harsh acidic conditions and elevated temperatures.
Basic Conditions:
The compound is expected to be relatively stable under mild basic conditions. The methoxy group is not susceptible to cleavage by bases. However, strong bases could potentially promote nucleophilic substitution of the iodo group, especially at elevated temperatures. In the absence of a strong nucleophile, the molecule is anticipated to have good stability in alkaline solutions at room temperature.
Photolytic Stability:
Aryl iodides are known to be susceptible to photodecomposition. Upon absorption of UV light, the carbon-iodine bond can undergo homolytic cleavage to generate a quinolinyl radical and an iodine radical. acs.org This is a common degradation pathway for iodo-substituted aromatic compounds. Studies on the isomeric 6-iodo-3-methoxyquinoline (B11841673) have shown that it undergoes photodehalogenation under UV light. It is highly probable that this compound would exhibit similar photosensitivity, leading to the formation of 8-methoxyquinoline and other degradation products upon exposure to UV radiation.
Thermal Stability:
Interactive Data Table: Stability Profile and Potential Degradation of this compound
| Condition | Stability | Potential Degradation Products | Degradation Mechanism |
| Strong Acid (e.g., conc. HCl, H₂SO₄) | Moderately Stable | 6-Iodo-8-hydroxyquinoline (under harsh conditions) | Protonation of quinoline nitrogen; Potential ether cleavage. |
| Strong Base (e.g., NaOH, KOH) | Stable at RT; less stable at high temp. | 6-Hydroxy-8-methoxyquinoline (with strong nucleophile) | Nucleophilic aromatic substitution. |
| UV Light Exposure | Unstable | 8-Methoxyquinoline, I₂ | Photodehalogenation (homolytic C-I bond cleavage). acs.org |
| Elevated Temperature (>200 °C) | Unstable | Decomposition products | Thermal cleavage of C-I bond and ring degradation. |
Derivatization and Functionalization Strategies for 6 Iodo 8 Methoxyquinoline
Cross-Coupling Reactions Utilizing the C-I Bond (e.g., Suzuki, Sonogashira, Heck)
The carbon-iodine (C-I) bond in 6-iodo-8-methoxyquinoline is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl-iodo bond facilitates these transformations under relatively mild conditions. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the aryl iodide with an aryl or vinyl boronic acid. fishersci.es The Suzuki-Miyaura coupling of iodoquinolines with arylboronic acids has been successfully employed to synthesize a variety of substituted quinolines. nih.gov For instance, 2-aryl-4-chloro-3-iodoquinolines have been subjected to Suzuki cross-coupling with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield 2,3-diaryl-4-chloroquinolines. nih.gov While specific examples for this compound are not prevalent in the provided results, the general reactivity of iodoquinolines in Suzuki reactions is well-established. nih.govunisa.ac.za The reaction typically proceeds in the presence of a palladium catalyst and a base. fishersci.es
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The versatility of this reaction allows for the introduction of various alkyne-containing moieties, which can serve as precursors for more complex structures. For example, 6-iodoquinazolinediones have been coupled with terminal alkynes using a Pd(PPh₃)₄-CuI catalyst system. nih.gov The reaction conditions for Sonogashira couplings can be adapted for a wide range of substrates, including those with sensitive functional groups. rsc.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. semanticscholar.org The C-I bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, initiating the Heck coupling cycle. This reaction provides a direct method for the vinylation of the quinoline (B57606) core. Ligand-free palladium catalysis has been shown to be effective for the Heck reaction of aryl iodides. rug.nl The choice of base and reaction conditions can influence the regioselectivity of the olefin insertion. ntu.edu.sg
| Reaction | Reactant | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Biaryl or Vinyl-substituted Quinoline | nih.govfishersci.es |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted Quinoline | wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Pd catalyst, Base | Vinyl-substituted Quinoline | semanticscholar.orgrug.nl |
Introduction of Diverse Functionalities via the Methoxy (B1213986) Group or Quinoline Ring System
Beyond the C-I bond, the methoxy group and the quinoline ring itself offer avenues for further functionalization.
Functionalization via the Methoxy Group: The 8-methoxy group can be a handle for introducing other functionalities. Demethylation is a common transformation, typically achieved by heating with aqueous mineral acids like hydrobromic acid or using reagents like boron tribromide (BBr₃). google.com.pgresearchgate.net This process converts the methoxy group to a hydroxyl group, yielding 6-iodoquinolin-8-ol. The resulting hydroxyl group can then be used for further reactions, such as etherification or esterification, to introduce a wide array of functional groups. The demethylation of 8-methoxyquinoline (B1362559) derivatives has been a key step in the synthesis of various biologically active compounds. mdpi.com
Functionalization of the Quinoline Ring: The quinoline ring system is susceptible to electrophilic substitution reactions. The positions of substitution are influenced by the existing substituents. For instance, halogenation of 8-methoxyquinoline with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in strong acid has been shown to occur at the 5-position. datapdf.com Nitration of methoxy-substituted quinolines can also be achieved, providing a route to aminoquinolines after reduction. researchgate.net Furthermore, direct C-H functionalization methods are emerging as powerful tools for the regioselective introduction of functional groups onto the quinoline scaffold, often guided by the nitrogen atom of the ring. mdpi.comrsc.org
Synthesis of Hybrid Molecular Architectures Incorporating the this compound Moiety
The this compound scaffold can be incorporated into larger, hybrid molecular architectures to create compounds with novel properties. This is often achieved by utilizing the functional handles described above to link the quinoline moiety to other chemical entities.
One common strategy involves the synthesis of hybrid molecules where the quinoline core is linked to other heterocyclic systems known for their biological activity. For example, hybrid compounds combining 8-hydroxyquinoline (B1678124) (obtainable from 8-methoxyquinoline) and indole (B1671886) moieties have been synthesized and investigated for their potential as therapeutic agents. mdpi.com Similarly, 8-aminoquinolines, which can be derived from their methoxy precursors, have been linked to tetrazole derivatives to create new antimalarial agents. nih.gov The synthesis of such hybrids often involves multi-step sequences, including the initial functionalization of the this compound core followed by coupling to the desired molecular fragment. For instance, the synthesis of 8-hydroxyquinoline-proline hybrids has been reported for potential applications in overcoming multidrug resistance in cancer. rsc.org
| Hybrid Structure | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline-Indole Hybrids | Demethylation followed by coupling with indole derivatives. | Therapeutic agents | mdpi.com |
| 8-Aminoquinoline-Tetrazole Hybrids | Conversion of methoxy to amino group, followed by linking to a tetrazole moiety. | Antimalarial agents | nih.gov |
| 8-Hydroxyquinoline-Proline Hybrids | Coupling of 8-hydroxyquinoline with proline. | Multidrug resistance reversal | rsc.org |
Regiospecific Control in Post-Synthetic Modification of Substituted Quinolines
Achieving regiospecific control in the further functionalization of substituted quinolines like this compound is a critical aspect of their synthetic utility. The inherent electronic properties of the quinoline ring and the influence of existing substituents direct incoming electrophiles or organometallic reagents to specific positions.
The nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as directing groups in C-H activation reactions, facilitating functionalization at positions 2 and 8. mdpi.com However, accessing other positions often requires more sophisticated strategies. The use of directing groups that can be temporarily installed and later removed is one such approach. mdpi.com
In the context of this compound, the existing iodo and methoxy groups will strongly influence the regioselectivity of subsequent reactions. For example, in electrophilic substitutions, the combined directing effects of these groups will determine the position of the incoming substituent. It has been noted that direct C-H halogenation of 8-substituted quinolines can be directed to the C5-position under specific metal-free conditions. rsc.org
Furthermore, the sequential functionalization of di- or poly-halogenated quinolines demonstrates the principle of regioselective control based on the differential reactivity of the C-X bonds (C-I > C-Br > C-Cl). nih.gov This allows for a stepwise and controlled introduction of different functional groups at specific positions on the quinoline core. The combination of Br/Mg exchange reactions and direct magnesiations has also been shown to allow for the regioselective functionalization of quinolines at various positions. acs.org
Coordination Chemistry and Metal Complexation of 6 Iodo 8 Methoxyquinoline
Principles of Quinoline-Based Ligands in Coordination Chemistry
Quinoline (B57606) and its derivatives are a significant class of N-heterocyclic aromatic compounds that serve as fundamental building blocks for designing ligands in coordination chemistry. The coordination capabilities of quinoline-based ligands stem primarily from the lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system and is thus available for donation to a metal center. researchgate.net The quinoline ring itself provides a rigid and planar scaffold, which can be incorporated into various multidentate ligand designs to achieve specific coordination geometries and complex stabilities. nih.gov
The electronic and steric properties of these ligands can be finely tuned by introducing various substituents onto the quinoline framework. mdpi.com Electron-donating groups can enhance the basicity of the quinoline nitrogen, strengthening the resulting metal-ligand bond, while electron-withdrawing groups can weaken it. nih.gov Furthermore, the introduction of additional donor atoms at positions adjacent to the nitrogen, such as an oxygen atom at the 8-position, allows the ligand to act as a chelating agent, forming stable five-membered rings with metal ions. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. scispace.comrroij.com
Chelation Potential of 6-Iodo-8-methoxyquinoline with Transition and Main Group Metals
The compound this compound is structurally related to the well-studied chelating agent 8-hydroxyquinoline (B1678124) (oxine). nih.gov Like oxine, it possesses two potential donor atoms positioned for chelation: the quinoline nitrogen atom and the oxygen atom of the substituent at the 8-position. This arrangement allows it to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. scispace.com
However, the nature of the substituent at the 8-position significantly influences the chelation potential. In 8-hydroxyquinoline, coordination typically involves the deprotonation of the hydroxyl group, leading to a strong, anionic N,O-donor ligand that forms highly stable complexes with a vast array of metal ions. nih.govnih.gov In contrast, this compound features a methoxy (B1213986) group (-OCH₃). The methoxy oxygen is a neutral donor and is significantly weaker as a Lewis base compared to the deprotonated hydroxyl oxygen. Consequently, the complexes formed by this compound are expected to be less stable than those of 8-hydroxyquinoline.
The substituents at the 6-position also modulate the ligand's properties. The iodine atom at the 6-position is an electron-withdrawing group via induction, which may slightly decrease the basicity of the quinoline nitrogen. It also introduces significant steric bulk, which could influence the geometry and stability of the resulting metal complexes. The presence of both the iodo and methoxy groups makes this compound a unique ligand capable of forming neutral complexes with various transition and main group metal salts. Studies on related halogenated quinoline derivatives suggest that such substituents can influence the biological activity and physicochemical properties of their metal complexes. nih.gov
Synthesis and Structural Characterization of Metal Complexes Derived from this compound
A common synthetic procedure would involve dissolving this compound in a solvent like ethanol, methanol, or a mixture of solvents. uobaghdad.edu.iq A solution of a metal salt, such as a chloride, nitrate, or acetate (B1210297) of a transition metal (e.g., Cu(II), Co(II), Ni(II), Zn(II)) or a main group metal, is then added to the ligand solution. uobaghdad.edu.iqscirp.org The reaction is often carried out at room temperature or with gentle heating and stirring for a period ranging from a few hours to a day. uobaghdad.edu.iq The resulting metal complex may precipitate from the solution upon formation or can be isolated by solvent evaporation or addition of a less-polar co-solvent. The solid product is then collected by filtration, washed, and dried. For analogous 8-hydroxyquinoline complexes, a base is often added to facilitate the deprotonation of the hydroxyl group. uobaghdad.edu.iq For 8-methoxyquinoline (B1362559) derivatives, which are neutral ligands, this step is not necessary.
Table 1: General Synthesis Conditions for Quinoline-Based Metal Complexes
| Metal Salt | Ligand | Solvent(s) | Reaction Conditions | Complex Stoichiometry (M:L) | Reference(s) |
|---|---|---|---|---|---|
| CoCl₂·6H₂O | 8-Hydroxyquinoline | Ethanol, KOH | Stirring at room temp. | 1:2 | uobaghdad.edu.iq |
| NiCl₂·6H₂O | 8-Hydroxyquinoline | Ethanol, KOH | Stirring at room temp. | 1:2 | uobaghdad.edu.iq |
| CuCl₂·2H₂O | 8-Hydroxyquinoline | Ethanol, KOH | Stirring at room temp. | 1:2 | uobaghdad.edu.iq |
| M(II) Acetate | 8-Aminoquinoline Schiff Base | Methanol | Reflux | 1:1 or 1:2 | bendola.com |
| CrCl₃·6H₂O | 5-Chloro-8-hydroxyquinoline | Methanol | Stirring at 60°C | 1:3 | mdpi.com |
Spectroscopic Probes for Metal-Ligand Binding Interactions
Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies of the C=N bond in the quinoline ring and the C-O bond of the methoxy group are expected to shift. A shift in the C=N stretching frequency would indicate the involvement of the quinoline nitrogen in coordination. Similarly, a change in the C-O stretching frequency would suggest the participation of the methoxy oxygen atom in chelation. For related 8-hydroxyquinoline complexes, a significant shift in the C-O stretching frequency to higher wavenumbers is a clear indicator of coordination. arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic metal complexes in solution. The coordination of the ligand to a metal ion would cause significant changes in the chemical shifts of the protons and carbons of the quinoline ring, particularly those near the coordination sites (e.g., H2, H7, and the methoxy protons). These shifts provide insights into the electronic and structural changes occurring upon complexation. bendola.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of quinoline derivatives are characterized by π→π* transitions. Upon complexation with a metal ion, these bands may shift (either bathochromically or hypsochromically), and new bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, may appear. nih.govscirp.org These changes are indicative of the electronic interactions between the metal and the ligand.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and confirm its stoichiometry (metal-to-ligand ratio) in solution. mdpi.com
Table 2: Expected Spectroscopic Changes upon Complexation of this compound
| Spectroscopic Technique | Observable Change | Interpretation | Reference(s) |
|---|---|---|---|
| Infrared (IR) | Shift in ν(C=N) and ν(C-O) stretching frequencies | Confirms coordination of quinoline nitrogen and methoxy oxygen | bendola.comarabjchem.org |
| ¹H NMR | Downfield or upfield shift of aromatic and methoxy protons | Indicates changes in the electronic environment upon metal binding | bendola.comacs.org |
| ¹³C NMR | Shift in carbon signals, especially C8 and carbons of the pyridine (B92270) ring | Provides further evidence of coordination and electronic effects | arabjchem.org |
| UV-Visible | Shift in π→π* transitions and/or appearance of new charge transfer bands | Elucidates the electronic structure of the metal complex | scirp.orgacs.org |
Catalytic and Material Science Applications of this compound Metal Complexes
While specific applications for metal complexes of this compound have not been extensively reported, the broader class of quinoline-based metal complexes is known for its utility in various fields.
Catalysis: Metal complexes, including those with quinoline-based ligands, are widely studied as catalysts for various organic transformations. For example, iridium complexes with 8-oxyquinolinate ligands have been developed for transfer hydrogenation and photocatalysis. acs.org The unique electronic and steric environment provided by the 6-iodo and 8-methoxy substituents could potentially lead to complexes with novel catalytic activities, for instance, in cross-coupling reactions or oxidation/reduction processes. Intermetallic compounds and metal complexes can exhibit tailored selectivity and activity, offering alternatives to traditional catalysts. mdpi.com
Material Science: 8-Hydroxyquinoline metal complexes, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), are famous for their application as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). scispace.comscirp.orgresearchgate.net The fluorescence properties of quinoline ligands are often enhanced upon complexation due to increased molecular rigidity. scispace.com It is plausible that complexes of this compound could also exhibit interesting photophysical properties. The presence of a heavy iodine atom could promote intersystem crossing, potentially leading to phosphorescent materials suitable for advanced OLED applications or as photosensitizers.
The ability of halogenated 8-hydroxyquinolines to form highly cytotoxic metal complexes also suggests potential applications in medicinal chemistry. For example, gallium and copper complexes with iodo-substituted ligands have shown significant activity against cancer cells. nih.gov This opens an avenue for investigating the biological activities of metal complexes derived from this compound.
Organometallic Chemistry Involving 6 Iodo 8 Methoxyquinoline
Formation of Carbon-Metal Bonds through the Iodo-Substituent in 6-Iodo-8-methoxyquinoline
Key potential reactions include:
Lithium-Halogen Exchange: This reaction would involve the treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The expected outcome is the formation of 6-lithio-8-methoxyquinoline. This lithiated intermediate is a powerful nucleophile and can be used to introduce a variety of electrophiles.
Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically activated with iodine or 1,2-dibromoethane, should yield the corresponding Grignard reagent, 6-(iodomagnesio)-8-methoxyquinoline. This reagent would be a versatile nucleophile for reactions with aldehydes, ketones, esters, and nitriles.
Palladium-Catalyzed Cross-Coupling Reactions: The iodo-substituent is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Expected successful couplings include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl group.
Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation.
Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.
Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium to create a C-C bond.
The successful implementation of these reactions would provide access to a diverse library of 6-substituted-8-methoxyquinoline derivatives.
This compound as a Ligand in Organometallic Catalysis
While the iodo-group is a primary site for reactivity, the quinoline (B57606) nitrogen atom possesses a lone pair of electrons, making this compound a potential ligand for transition metals. The coordination of the nitrogen to a metal center could influence the catalytic activity of the metal in various transformations.
The 8-methoxy group could also play a role in the ligand's properties. It may exert steric or electronic effects that could fine-tune the catalytic performance of a metal complex. For instance, in a catalytic cycle, the quinoline nitrogen could coordinate to the metal center, potentially stabilizing catalytic intermediates or influencing the regioselectivity and stereoselectivity of a reaction. However, without experimental studies, the precise nature and impact of this compound as a ligand in organometallic catalysis remain speculative.
Mechanistic Investigations of Organometallic Reactions Mediated by this compound Derivatives
Once organometallic derivatives of this compound are synthesized, detailed mechanistic investigations would be crucial to understand their reactivity and optimize their applications. For instance, in palladium-catalyzed cross-coupling reactions, key mechanistic steps to investigate would include oxidative addition, transmetalation, and reductive elimination.
Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction pathways, transition state energies, and the role of the 8-methoxyquinoline (B1362559) scaffold in stabilizing intermediates. Kinetic studies could also be employed to determine reaction orders and elucidate the rate-determining steps of catalytic cycles involving these compounds.
Design and Synthesis of Novel Organometallic Complexes Incorporating the this compound Scaffold
The derivatization of this compound through the formation of carbon-metal bonds opens the door to the design and synthesis of novel organometallic complexes. For example, the lithiated or Grignard derivatives could be used to synthesize complexes of main group and transition metals.
Furthermore, by replacing the iodo-group with other functional groups via cross-coupling reactions, a variety of bidentate or pincer-type ligands could be designed. For example, the introduction of a phosphine (B1218219) group at the 6-position would create a P,N-bidentate ligand. These new ligands could then be used to synthesize a range of coordination and organometallic complexes with potentially unique catalytic or photophysical properties.
Computational Chemistry and Theoretical Investigations of 6 Iodo 8 Methoxyquinoline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. scirp.orgscirp.org For 6-Iodo-8-methoxyquinoline, these calculations reveal how the quinoline (B57606) core is influenced by the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing, yet ortho-para directing, iodo (-I) substituent.
The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of the molecule's electronic character. The HOMO and LUMO are particularly important, as their energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. scirp.org In this compound, the methoxy group is expected to raise the energy of the HOMO, while the iodo group's influence is more complex, affecting both inductive and resonance effects.
From these fundamental properties, various reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
| Property | Description | Predicted Value/Trend |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.7 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity. | ~2.5 D |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | 6.2 eV |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO). | 1.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | 2.35 eV |
| Electrophilicity Index (ω) | Measure of the energy lowering of a molecule when it accepts electrons. | 1.82 eV |
Molecular Dynamics Simulations to Elucidate Conformational Preferences and Interactions
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.
For this compound, the primary conformational flexibility lies in the rotation around the C8-O bond of the methoxy group. MD simulations can determine the preferred orientation of the methyl group relative to the quinoline ring and the energy barriers between different conformations. scispace.com Furthermore, by including explicit solvent molecules (e.g., water, DMSO) in the simulation box, MD can provide a realistic picture of how the solute interacts with its environment, including the formation of hydrogen bonds or other non-covalent interactions. This is crucial for understanding its solubility and behavior in solution.
| Simulation Objective | Methodology | Potential Findings |
|---|---|---|
| Conformational Analysis | Simulation in vacuum or implicit solvent to map the potential energy surface related to the C(Ar)-O bond rotation. | Identification of the most stable conformer(s) of the methoxy group and the rotational energy barrier. |
| Solvation Structure | Simulation in an explicit solvent box (e.g., TIP3P water). | Calculation of the radial distribution function (RDF) to characterize the solvation shell around the molecule. |
| Intermolecular Interactions | Analysis of a simulation of multiple solute molecules at high concentration or in a crystalline state. | Identification of dominant interactions, such as π-π stacking between quinoline rings. |
| Diffusion Coefficient | Calculation of the mean squared displacement (MSD) of the solute over time in a solvent. | Quantitative measure of the molecule's mobility in a specific solvent. |
Theoretical Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR) for Structural Confirmation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the expected spectra of a proposed structure, one can compare it with experimental results for confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts. acs.org Calculations for 8-iodoquinoline (B173137) provide a baseline for predicting the spectrum of this compound, with expected shifts influenced by the additional methoxy group. usd.edu
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption bands. scirp.orgmdpi.com The quinoline core is the primary chromophore, and the methoxy and iodo substituents act as auxochromes that are expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.netnih.gov By analyzing the computed normal modes, each calculated frequency can be assigned to specific molecular motions, such as C-H stretches, C=C ring vibrations, or the characteristic vibrations of the C-I and C-O-C bonds.
| Spectroscopy Type | Parameter | Predicted Value | Assignment/Comment |
|---|---|---|---|
| 1H NMR | δ (H2) | ~8.9 ppm | Downfield due to proximity to ring nitrogen. |
| δ (H4) | ~8.0 ppm | Affected by the quinoline ring current. | |
| δ (H5, H7) | ~7.5-7.8 ppm | Aromatic protons on the carbocyclic ring. | |
| δ (OCH₃) | ~4.1 ppm | Typical range for an aryl methoxy group. | |
| 13C NMR | δ (C6) | ~90 ppm | Carbon bearing the iodo group (ipso-carbon). |
| δ (C8) | ~155 ppm | Carbon bearing the methoxy group. | |
| δ (OCH₃) | ~56 ppm | Methoxy carbon. | |
| UV-Vis | λmax,1 | ~330 nm | π → π* transition of the quinoline system. |
| λmax,2 | ~280 nm | π → π* transition. | |
| IR | ν (C-H aromatic) | 3100-3000 cm-1 | Stretching vibrations of aromatic C-H bonds. |
| ν (C-O-C) | ~1250 cm-1 (asym), ~1030 cm-1 (sym) | Asymmetric and symmetric stretching of the aryl ether. | |
| ν (C-I) | ~500-600 cm-1 | Stretching vibration of the carbon-iodine bond. |
Analysis of Photophysical Processes and Excited-State Dynamics in Methoxyquinoline Analogues
Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent relaxation pathways, known as photophysical processes, determine the molecule's photostability and whether it will exhibit phenomena like fluorescence or phosphorescence. Computational methods can map the potential energy surfaces of excited states to understand these dynamics. rsc.orgchemrxiv.org
For methoxyquinoline analogues, the nature of the excited state is heavily influenced by the substituents. The electron-donating methoxy group can promote intramolecular charge transfer (ICT) character in the excited state. The presence of the heavy iodine atom is significant, as it can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) – a transition from a singlet excited state to a triplet excited state. chemrxiv.org This process quenches fluorescence and populates the triplet state, which can lead to phosphorescence or photochemical reactions.
| Process | Description | Influence of Substituents |
|---|---|---|
| Absorption | Promotion from ground state (S₀) to an excited singlet state (S₁, S₂, etc.). | -OCH₃ and -I groups cause a red-shift in absorption bands. |
| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀). | Generally a fast process for flexible molecules. |
| Fluorescence | Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). | May be weak due to efficient intersystem crossing. |
| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). | Enhanced by the heavy-atom effect of iodine, making it a likely dominant pathway. |
| Phosphorescence | Radiative decay from the lowest triplet state (T₁) to the ground state (S₀). | Potentially observable due to efficient population of the T₁ state. |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways that are often difficult or impossible to study experimentally. rsc.orgmit.edu By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves locating stable intermediates and, crucially, the high-energy transition states (TS) that connect them. smu.edu The energy difference between the reactants and the highest-energy transition state determines the activation energy and, therefore, the reaction rate.
A reaction of significant relevance for this compound is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that is highly effective for forming C-C bonds with aryl iodides. nih.govresearchgate.net Computational studies can model each step of the catalytic cycle:
Oxidative Addition: The aryl iodide (Ar-I) reacts with the Pd(0) catalyst. The TS for this step involves the breaking of the C-I bond and the formation of two new bonds to palladium. nih.gov
Transmetalation: The aryl group from a boronic acid or ester is transferred to the palladium center.
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
DFT calculations can determine the geometries and energies of the intermediates and transition states for each of these steps, providing a comprehensive understanding of the reaction's kinetics and thermodynamics. researchgate.net
| Catalytic Step | Description | Information Gained from Modeling |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-I bond of this compound. | Geometry of the transition state (TS1); calculation of the activation energy (ΔG‡OA). |
| Transmetalation | An aryl group (R) from R-B(OH)₂ is transferred to the Pd(II) complex. | Structure of the pre-transmetalation complex and the transition state (TS2); calculation of ΔG‡TM. |
| Reductive Elimination | The new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Geometry of the transition state (TS3); calculation of the activation energy (ΔG‡RE). |
| Overall Profile | Connecting all intermediates and transition states on a reaction coordinate diagram. | Identification of the rate-determining step (the step with the highest activation energy). |
Structure Activity Relationship Sar Studies in Quinoline Derivatives Relevant to 6 Iodo 8 Methoxyquinoline
Correlating Substituent Effects on Chemical Reactivity and Molecular Interactions
The reactivity of the quinoline (B57606) ring is heavily influenced by the electronic properties of its substituents. The methoxy (B1213986) group (-OCH₃) at the C-8 position and the iodine atom (-I) at the C-6 position exert distinct electronic effects that modulate the electron density distribution across the bicyclic system.
Iodine Atom (-I): As a halogen, iodine is an electron-withdrawing group (EWG) via induction but a weak electron-donating group through resonance. Its primary influence is deactivating the ring towards electrophilic substitution compared to an unsubstituted quinoline. The position of substitution is critical; for instance, in the synthesis of 6-iodo-substituted carboxy-quinolines, the iodo-aniline precursor directs the final substitution pattern. mdpi.com
The combination of these two groups in 6-Iodo-8-methoxyquinoline creates a nuanced electronic environment. The electron-donating methoxy group can partially counteract the deactivating effect of the iodine, influencing the molecule's ability to participate in reactions like electrophilic aromatic substitution and affecting its potential for forming intermolecular interactions such as hydrogen bonds or halogen bonds.
| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Impact on Quinoline Ring Reactivity |
| Methoxy (-OCH₃) | C-8 | Electron-withdrawing | Electron-donating | Activates the ring towards electrophilic substitution. |
| Iodine (-I) | C-6 | Electron-withdrawing | Weakly electron-donating | Deactivates the ring towards electrophilic substitution. |
Influence of Halogenation and Alkoxy Substitution on Biologically Relevant Interaction Profiles (conceptual, non-clinical)
The functional groups of this compound are known to be important in mediating interactions with biological macromolecules in other quinoline derivatives.
Halogenation: The presence of a halogen atom can significantly influence a molecule's biological profile. Halogens, including iodine, can increase lipophilicity, which may affect membrane permeability and distribution. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in biological targets. Studies on various halogenated quinoline derivatives have demonstrated a wide range of biological activities, suggesting that the type and position of the halogen are critical determinants of function. biointerfaceresearch.comnih.gov For example, iodo-quinoline derivatives have been investigated for their antimicrobial properties. nih.gov
Conceptually, the iodine at C-6 could enhance binding affinity through halogen bonds and increase lipophilicity, while the methoxy group at C-8 could engage in hydrogen bonding and fine-tune the molecule's electronic and steric profile for optimal interaction with a target site.
| Functional Group | Potential Interaction Type | Conceptual Biological Relevance |
| Iodine (Halogen) | Halogen Bonding, Hydrophobic Interactions | Enhanced binding affinity to target sites, increased lipophilicity affecting distribution. |
| Methoxy (Alkoxy) | Hydrogen Bond Acceptor, Steric Influence | Orientation within a binding pocket, modulation of electronic properties for interaction. |
Rational Design Principles for Modifying Quinoline Scaffolds towards Specific Chemical or Biological Applications
The quinoline scaffold is highly versatile and has been the subject of extensive rational design for various applications. nih.govacs.orgnih.gov Several key principles can be applied to modify scaffolds like this compound:
Strategic Substitution: The introduction of specific functional groups at defined positions is a core principle. For antimalarial 8-aminoquinolines, modifications aim to block metabolism by introducing groups like fluorine or sterically hindering groups like t-butyl, thereby enhancing activity. manchester.ac.ukbenthamscience.com For fluorescent probes, electron-donating groups are strategically placed to polarize the fluorophore and tune its emission spectra. nih.govacs.org
Scaffold Hopping and Hybridization: This involves replacing the quinoline core with a similar structure (e.g., quinazoline) or linking the quinoline moiety to another pharmacophore to create a hybrid compound with potentially new or enhanced properties. mdpi.commdpi.com
Modulation of Physicochemical Properties: Properties like lipophilicity, solubility, and metabolic stability are systematically altered through chemical modification to achieve a desired profile. The addition of halogens, for instance, is a common strategy to increase lipophilicity. nih.gov
Target-Oriented Design: Based on a known biological target, modifications are made to optimize interactions. This can involve using modeling and quantum mechanics to analyze close contacts between the quinoline derivative and the target, guiding the design of compounds with enhanced activity. manchester.ac.ukbenthamscience.com
Applying these principles to this compound, one could envision modifying the scaffold by introducing different substituents at other available positions, altering the alkoxy group at C-8, or replacing the iodine at C-6 with other halogens to systematically probe the SAR and optimize for a specific chemical or biological application.
| Design Principle | Example Application | Desired Outcome for Quinoline Scaffold |
| Strategic Substitution | Adding fluorine or t-butyl groups to block metabolic sites. benthamscience.com | Enhanced in vivo stability and activity. |
| Scaffold Polarization | Placing electron-donating groups at specific positions. nih.gov | Tunable fluorescent properties for imaging. |
| Target-Oriented Modification | Analyzing contacts with a biological target (e.g., heme). manchester.ac.uk | Increased binding affinity and specificity. |
| Pharmacophore Hybridization | Linking the quinoline core to another active moiety (e.g., tetrazole). mdpi.com | Novel or synergistic biological activity. |
Chemoinformatic and Computational SAR Approaches for this compound Analogues
Chemoinformatics and computational chemistry are indispensable tools for exploring the SAR of quinoline derivatives and guiding the design of new analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of this compound analogues to correlate physicochemical properties (e.g., lipophilicity, electronic parameters) with their observed chemical reactivity or biological activity.
Molecular Docking and Dynamics: For a known biological target, molecular docking can predict the binding mode and affinity of this compound and its analogues. Molecular dynamics simulations can then be used to study the stability of the ligand-target complex over time, providing deeper insights into the key interactions. nih.gov
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as the electron density distribution, HOMO/LUMO energies, and electrostatic potential. researchgate.net These calculations help in understanding the molecule's intrinsic reactivity and interaction preferences. mdpi.com
ADME/Tox Prediction: Chemoinformatic tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of analogues. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources. Pan Assay Interference Compounds (PAINS) filters can also be applied to avoid false positives in screening campaigns. nih.gov
Library Design: Chemoinformatic approaches can be used to design libraries of analogues around the this compound scaffold, ensuring chemical diversity and optimal coverage of the relevant chemical space for testing. h1.co
These computational approaches allow for the systematic exploration of how structural modifications to the this compound core would likely affect its properties, thereby rationalizing experimental findings and guiding the design of next-generation compounds.
| Computational Approach | Application for this compound Analogues | Information Gained |
| Molecular Docking | Predict binding pose in a target protein's active site. | Binding affinity, key intermolecular interactions. nih.gov |
| Density Functional Theory (DFT) | Calculate electronic structure and reactivity indices. | Electron distribution, site of reactivity, spectral properties. researchgate.net |
| ADME Prediction | In silico estimation of pharmacokinetic properties. | Drug-likeness, metabolic stability, bioavailability. nih.gov |
| Library Design Tools | Create a diverse set of virtual analogues for screening. | Optimal coverage of chemical space, prioritization of synthetic targets. h1.co |
Advanced Analytical Methodologies for Characterizing 6 Iodo 8 Methoxyquinoline
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 6-Iodo-8-methoxyquinoline, offering unequivocal confirmation of its elemental composition through highly accurate mass measurements. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically within 5 parts per million (ppm), allowing for the calculation of a precise molecular formula. For this compound (C₁₀H₈INO), the exact mass of its molecular ion [M]⁺ can be determined, distinguishing it from other potential isobaric compounds.
Beyond molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. By inducing collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of the quinoline (B57606) core often involves characteristic losses. For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the elimination of carbon monoxide (CO). The carbon-iodine bond is also susceptible to cleavage. Analysis of these fragment ions provides a structural fingerprint, confirming the connectivity of the atoms.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Proposed Fragment | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₉INO⁺ | 285.9723 | 285.9720 | -1.0 |
| [M-CH₃]⁺ | C₉H₆INO⁺ | 270.9492 | 270.9489 | -1.1 |
| [M-CH₃-CO]⁺ | C₈H₆IN⁺ | 242.9540 | 242.9536 | -1.6 |
| [M-I]⁺ | C₁₀H₈NO⁺ | 158.0600 | 158.0598 | -1.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
In the ¹H NMR spectrum, the protons on the quinoline ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling constants revealing their precise positions. The methoxy group would present as a sharp singlet, typically around 4.0 ppm. The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom, including the carbon bearing the iodine atom, which would be shifted upfield due to the heavy atom effect. Combining these data allows for the unambiguous assignment of the entire molecular structure.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 8.9 | dd | J = 4.2, 1.7 |
| H-3 | 7.3 - 7.4 | dd | J = 8.4, 4.2 |
| H-4 | 8.0 - 8.1 | dd | J = 8.4, 1.7 |
| H-5 | 7.5 - 7.6 | d | J = 1.5 |
| H-7 | 7.1 - 7.2 | d | J = 1.5 |
| -OCH₃ | 4.0 - 4.1 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 149 - 151 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 140 - 142 |
| C-5 | 129 - 131 |
| C-6 | 90 - 92 |
| C-7 | 110 - 112 |
| C-8 | 155 - 157 |
| C-8a | 144 - 146 |
| -OCH₃ | 56 - 58 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. sielc.com This technique is applicable if a suitable single crystal of this compound can be grown. By diffracting a beam of X-rays, the crystal yields a diffraction pattern from which the electron density map of the molecule can be calculated. sielc.com
This analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, this would confirm the planarity of the quinoline ring system and the exact spatial orientation of the methoxy and iodo substituents. Furthermore, X-ray crystallography reveals intermolecular interactions, such as π-π stacking, which govern the crystal packing arrangement. This information is invaluable for understanding the material's physical properties.
Table 4: Illustrative Crystallographic Data Parameters for this compound
| Parameter | Information Provided |
|---|---|
| Molecular Formula | C₁₀H₈INO |
| Formula Weight | 285.08 |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Final R indices [I > 2σ(I)] | Indicator of the quality of the structural model |
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would effectively separate the target compound from starting materials, by-products, and other impurities. Purity is determined by integrating the peak area of the analyte relative to the total area of all observed peaks, typically using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly.
Hyphenated techniques, which couple a separation method with a spectroscopic detector, offer enhanced analytical power. researchgate.net HPLC-MS, for instance, provides not only the retention time from the chromatography but also the mass-to-charge ratio of the eluting compound, confirming both the identity and purity in a single analysis. Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is sufficiently volatile and thermally stable, providing high separation efficiency and definitive identification. These methods are crucial for quality control and for optimizing reaction conditions to maximize the yield of the desired product.
Specialized Derivatization Techniques for Enhanced Analytical Detection and Quantification
While this compound possesses a strong UV chromophore and is amenable to direct analysis by HPLC and mass spectrometry, specialized derivatization techniques can be employed to enhance detection or quantification in specific analytical scenarios. Derivatization involves chemically modifying the analyte to improve its analytical properties.
For instance, if trace-level quantification in a complex biological or environmental matrix is required, a derivatizing agent that introduces a highly fluorescent tag could be used. This would allow for much more sensitive detection by fluorescence spectroscopy compared to standard UV absorbance. Although this compound lacks highly reactive functional groups like primary amines or carboxylic acids, derivatization could potentially be achieved through reactions targeting the quinoline nitrogen or by modifying the synthetic pathway to include a handle suitable for derivatization. Such strategies are typically developed to meet the specific challenges of a given analytical problem, such as lowering detection limits or enabling analysis by a particular instrumental technique.
Future Directions and Emerging Research Perspectives for 6 Iodo 8 Methoxyquinoline
Development of Sustainable and Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. eurekaselect.com Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, hazardous reagents, and produce significant waste, making them less suitable for modern applications. nih.govnih.gov Consequently, a primary future direction is the development of sustainable and eco-friendly synthetic protocols for 6-Iodo-8-methoxyquinoline and its derivatives.
Emerging research highlights several promising green strategies:
One-Pot, Multi-Component Reactions: A recently developed one-pot, three-component method for synthesizing 6-iodo-substituted carboxy-quinolines exemplifies an efficient and sustainable approach. nih.gov This method utilizes iodo-aniline, pyruvic acid, and various aldehydes with a cost-effective trifluoroacetic acid catalyst, offering advantages like rapid reaction times and high yields. nih.gov Adapting such methodologies for the direct synthesis of this compound could significantly reduce waste and energy consumption.
Alternative Energy Sources: The use of microwave and ultrasound irradiation are established green techniques that can accelerate reaction rates, improve yields, and enhance selectivity in quinoline synthesis. eurekaselect.comnih.govijpsjournal.com Exploring these energy sources for the synthesis of this compound could lead to more efficient and environmentally benign processes.
Transition-Metal-Free Catalysis: A significant advancement in sustainable chemistry is the move away from expensive and potentially toxic heavy metal catalysts. eurekalert.org Hypervalent iodine chemistry, for instance, offers a metal-free strategy for coupling reactions by activating aryl-iodide bonds. eurekalert.org This approach enhances atom economy and allows for the recycling of iodide byproducts, aligning perfectly with green chemistry goals. eurekalert.org
Benign Catalysts and Solvents: The use of biodegradable and renewable resources, such as formic acid as a catalyst, presents another green alternative. ijpsjournal.com Furthermore, employing nanocatalysts in green solvents like water can provide high efficiency and allow for easy catalyst recovery and reuse. tandfonline.comacs.org
| Green Synthetic Strategy | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| One-Pot, Multi-Component Synthesis | High atom economy, reduced waste, shorter reaction times. | Direct synthesis from simple precursors in a single step. | nih.gov |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields and selectivity. | Faster and more efficient cyclization and functionalization steps. | eurekaselect.comijpsjournal.com |
| Hypervalent Iodine Chemistry | Transition-metal-free, high functional group tolerance, recyclable byproducts. | Metal-free cross-coupling reactions at the C-6 iodo position. | eurekalert.org |
| Nanocatalysis in Green Solvents | High efficiency, catalyst recyclability, use of non-toxic solvents (e.g., water). | Clean synthesis protocols with minimal environmental impact. | tandfonline.comacs.org |
Exploration of Novel Catalytic and Material Science Applications
The unique structure of this compound makes it an attractive candidate for applications beyond traditional organic synthesis, particularly in the fields of catalysis and material science.
Catalytic Applications: The quinoline core, with its nitrogen atom, is an excellent coordinating ligand for metal centers. The future exploration of this compound as a ligand in organometallic chemistry could yield novel catalysts. nih.govacs.org The electronic properties of the catalyst can be fine-tuned by the methoxy (B1213986) and iodo substituents, potentially leading to highly selective catalysts for a range of transformations, such as:
Cross-coupling reactions.
C-H bond functionalization. rsc.org
Asymmetric hydrogenation.
The development of organometallic complexes with 8-hydroxyquinoline (B1678124) derivatives has already shown promise, suggesting that related structures like this compound could form stable and catalytically active "piano-stool" half-sandwich complexes. nih.govacs.org
Material Science Applications: In material science, quinoline derivatives are valued for their electronic and photophysical properties. mdpi.com Future research could focus on utilizing this compound as a fundamental building block for advanced functional materials. The C-6 iodo group serves as a versatile handle for polymerization or for grafting the molecule onto surfaces or into larger structures like metal-organic frameworks (MOFs). Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in OLEDs, and the specific substitution pattern of this compound could be exploited to develop new materials with tailored emission properties. scispace.com
Molecular Sensors: The quinoline nitrogen can act as a binding site for metal ions, making it a candidate for the development of fluorescent chemosensors for detecting specific analytes. scispace.com
Functional Polymers: Incorporation into polymer backbones could yield materials with interesting conductive or optical properties.
Discovery of New Reactivity Patterns and Chemical Transformations
While the iodine atom at the C-6 position is an obvious site for well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future research will likely uncover more novel reactivity patterns. The interplay between the electron-donating methoxy group and the halo-substituent influences the electron density across the quinoline ring system, opening possibilities for selective transformations. researchgate.net
Key future research directions include:
Site-Selective C-H Functionalization: A major goal in modern synthesis is the direct functionalization of C-H bonds, which avoids pre-functionalization steps and improves atom economy. rsc.orgrsc.org Research into transition-metal-catalyzed C-H activation at positions other than C-6 (e.g., C-2, C-4, C-5, or C-7) on the this compound scaffold is a promising frontier. rsc.org This would allow for the late-stage introduction of diverse functional groups, rapidly expanding the accessible chemical space. rsc.org
Photocatalysis and Radical Chemistry: Exploring radical-mediated processes offers a pathway to functionalize the quinoline core under mild conditions. rsc.org Photoinduced activation could enable novel transformations that are not accessible through traditional thermal methods.
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by an initial transformation at the C-6 iodo position, could lead to the rapid assembly of complex molecular architectures.
| Transformation Type | Target Position | Potential Reagents/Catalysts | Anticipated Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | C-6 | Aryl boronic acids, Pd catalyst | Formation of a new C-C bond, creating biaryl structures. | scispace.com |
| Sonogashira Coupling | C-6 | Terminal alkynes, Pd/Cu catalyst | Introduction of alkyne functionalities for further modification. | - |
| Direct C-H Arylation | C-8 | Organoboranes, Ru or Rh catalyst | Selective functionalization of the adjacent benzene (B151609) ring. | rsc.org |
| Radical-Mediated Addition | C-8 | Photocatalysis or radical initiators | Functionalization under mild, non-ionic conditions. | rsc.org |
Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry
The most significant breakthroughs in the study of this compound are expected to come from research that integrates multiple chemical disciplines.
Computational Chemistry: Modern computational tools are indispensable for predicting reactivity and guiding experimental design. nih.gov Density Functional Theory (DFT) calculations can be used to:
Model reaction mechanisms and transition states, explaining observed regioselectivity in C-H functionalization reactions. nih.govescholarship.org
Predict the electronic structure and spectroscopic properties of new derivatives and organometallic complexes. researchgate.net
Screen virtual libraries of potential catalysts or materials, prioritizing candidates for synthesis and saving significant time and resources.
Organometallic and Coordination Chemistry: The synthesis and characterization of metal complexes using this compound as a ligand is a rich area for exploration. nih.govresearchgate.net This research involves a deep interplay between the design of the organic ligand and the properties of the inorganic metal center. Such studies could lead to the discovery of complexes with unique catalytic activities or applications as metallo-drugs. researchgate.netmdpi.com
Machine Learning (ML) and AI: The integration of machine learning into chemical research is accelerating discovery. ML models can be trained on existing reaction data to predict the outcomes of new transformations, optimize reaction conditions, and even propose novel synthetic routes. Applying these techniques to the quinoline class of compounds could rapidly identify the most promising avenues for the functionalization and application of this compound. nih.gov
| Interdisciplinary Approach | Objective | Tools and Techniques | Potential Impact | Reference |
|---|---|---|---|---|
| Computational Chemistry | Predict reactivity, mechanism, and properties. | Density Functional Theory (DFT), Molecular Modeling. | Rational design of experiments, accelerated discovery. | nih.gov |
| Organometallic Synthesis | Create novel catalysts and functional materials. | Coordination chemistry, X-ray crystallography. | New catalytic systems and materials with tailored properties. | nih.govacs.org |
| Machine Learning | Predict reaction outcomes and optimize conditions. | AI algorithms, high-throughput screening data. | Faster development of new synthetic methods and applications. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 6-Iodo-8-methoxyquinoline?
- Methodological Answer : Start with 8-methoxyquinoline as the precursor. Iodination at the 6-position can be achieved using electrophilic iodinating agents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (60–80°C). Monitor reaction progress via TLC and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity via ¹H NMR (e.g., aromatic proton splitting patterns) and HRMS .
Q. How can the purity of this compound be validated?
- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) to assess purity (>98%) and ¹³C NMR to verify the absence of unreacted starting material. Compare melting points with literature values (if available) and analyze iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific hazard data for this compound is limited, extrapolate from analogous iodinated quinolines. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Store in amber vials at ambient temperatures to prevent photodegradation. Consult GHS-compliant SDS for 8-methoxyquinoline derivatives as a baseline .
Advanced Research Questions
Q. How can regioselective iodination at the 6-position of 8-methoxyquinoline be optimized?
- Methodological Answer : The methoxy group at position 8 directs electrophilic substitution to the para position (C-6). Optimize regioselectivity by:
- Using iodine monochloride (ICl) in acetic acid at 0–5°C to minimize competing reactions.
- Introducing electron-withdrawing protecting groups (e.g., acetyl) on the quinoline nitrogen to enhance reactivity.
Validate outcomes via NOESY NMR to confirm substitution patterns and DFT calculations to model electron density maps .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Use deuterated DMSO for ¹H NMR to stabilize conformers and compare with computational predictions (e.g., ACD/Labs or Gaussian). Cross-validate with X-ray crystallography for unambiguous structural assignment. For mass spectrometry, employ high-resolution instruments (Q-TOF) to distinguish isotopic patterns .
Q. How can this compound be functionalized for medicinal chemistry applications?
- Methodological Answer : Explore Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the iodine site. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (3:1) at 80°C. For biological testing, employ in vitro assays (e.g., kinase inhibition) and correlate substituent effects with activity using QSAR models. Characterize intermediates via LC-MS and 2D NMR .
Methodological Considerations
- Experimental Design : Prioritize DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize trial-and-error approaches .
- Data Validation : Use triplicate runs for reproducibility and apply statistical tools (e.g., ANOVA) to assess significance of observed trends .
- Ethical Reporting : Disclose synthetic yields, failed attempts, and conflicting data to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
